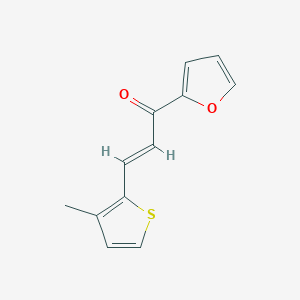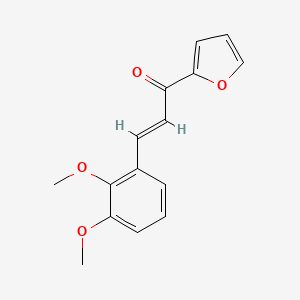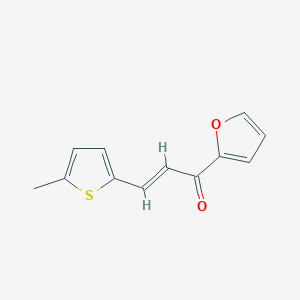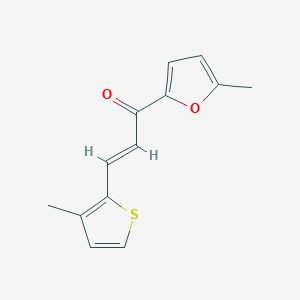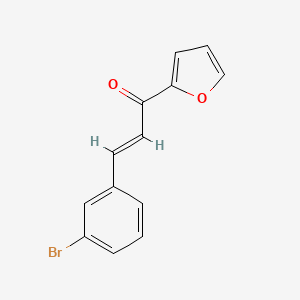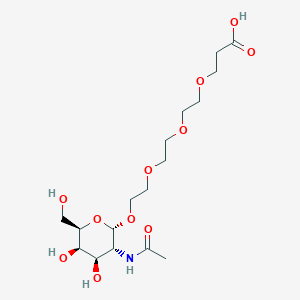
(((2-Acetamido-2-deoxy-alpha-D-Galactopyranosyl-oxy)ethoxy)ethoxy)propionic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(((2-Acetamido-2-deoxy-alpha-D-Galactopyranosyl-oxy)ethoxy)ethoxy)propionic acid is a complex carbohydrate derivative This compound is characterized by its unique structure, which includes an acetamido group, a deoxy sugar, and multiple ethoxy linkages
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (((2-Acetamido-2-deoxy-alpha-D-Galactopyranosyl-oxy)ethoxy)ethoxy)propionic acid typically involves multiple steps:
Starting Materials: The synthesis begins with the preparation of 2-acetamido-2-deoxy-D-galactose.
Glycosylation: This step involves the glycosylation of 2-acetamido-2-deoxy-D-galactose with ethylene glycol derivatives to introduce the ethoxy groups.
Protection and Deprotection: Protecting groups are used to ensure selective reactions at specific hydroxyl groups. These groups are later removed to yield the final product.
Acylation: The final step involves the acylation of the intermediate compound to introduce the propionic acid moiety.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimizations for yield, purity, and cost-effectiveness are crucial. Techniques such as continuous flow synthesis and the use of automated reactors can enhance production efficiency.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the acetamido group, converting it to an amine.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Nucleophiles: Halides, thiols, amines.
Major Products
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of amines.
Substitution: Introduction of new functional groups such as halides or thiols.
科学的研究の応用
Chemistry
In chemistry, (((2-Acetamido-2-deoxy-alpha-D-Galactopyranosyl-oxy)ethoxy)ethoxy)propionic acid is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its role in glycosylation processes. It can be used to investigate the effects of glycosylation on protein function and stability, as well as in the development of glycan-based therapeutics.
Medicine
In medicine, this compound is explored for its potential as a drug delivery agent. Its ability to form stable conjugates with various drugs makes it a promising candidate for targeted drug delivery systems.
Industry
Industrially, this compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of (((2-Acetamido-2-deoxy-alpha-D-Galactopyranosyl-oxy)ethoxy)ethoxy)propionic acid involves its interaction with specific molecular targets. The acetamido group can form hydrogen bonds with proteins, influencing their structure and function. The ethoxy groups provide flexibility and solubility, enhancing the compound’s ability to interact with various biological molecules.
類似化合物との比較
Similar Compounds
2-Acetamido-2-deoxy-D-galactose: A simpler analog without the ethoxy and propionic acid groups.
N-Acetyl-D-galactosamine: Another related compound with similar glycosylation properties.
2-Acetamido-2-deoxy-3-O-(alpha-D-galactopyranosyl)-D-galactose: A compound with a different glycosylation pattern.
Uniqueness
What sets (((2-Acetamido-2-deoxy-alpha-D-Galactopyranosyl-oxy)ethoxy)ethoxy)propionic acid apart is its multiple ethoxy linkages and the presence of a propionic acid moiety. These features confer unique solubility and reactivity properties, making it a versatile compound for various applications.
特性
IUPAC Name |
3-[2-[2-[2-[(2S,3R,4R,5R,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyethoxy]ethoxy]ethoxy]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H31NO11/c1-11(20)18-14-16(24)15(23)12(10-19)29-17(14)28-9-8-27-7-6-26-5-4-25-3-2-13(21)22/h12,14-17,19,23-24H,2-10H2,1H3,(H,18,20)(H,21,22)/t12-,14-,15+,16-,17+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNTIOJRWZLATDQ-CMZRPVNOSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OCCOCCOCCOCCC(=O)O)CO)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@@H]1OCCOCCOCCOCCC(=O)O)CO)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H31NO11 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
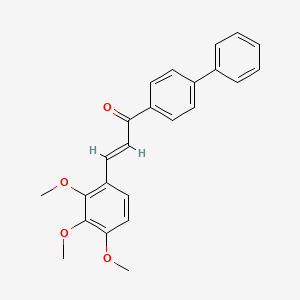
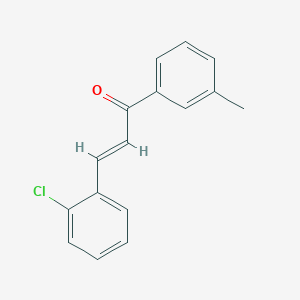
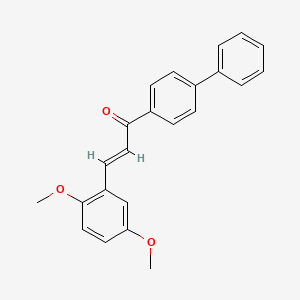
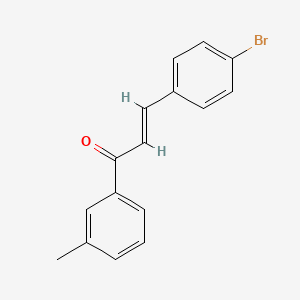
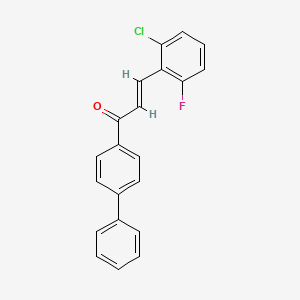
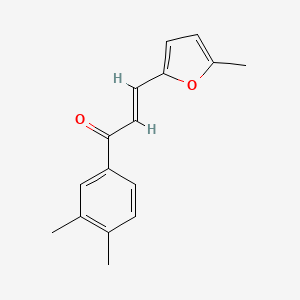
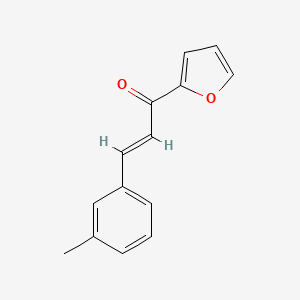
![(2E)-1-(Furan-2-yl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one](/img/structure/B6346767.png)
